N'-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, and a thiazole group. These groups could potentially confer various chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the phenyl groups) and a heterocyclic ring (in the thiazole group) could have significant implications for the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the fluorine atoms on the phenyl rings could potentially be reactive sites. Additionally, the thiazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine could affect its polarity and hence its solubility in different solvents .Scientific Research Applications
Orexin Receptor Antagonism in Eating Disorders
N1-(4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide shows potential as an orexin receptor antagonist. In research focusing on compulsive food consumption and binge eating in female rats, similar compounds have been studied for their effects on feeding, arousal, stress, and drug abuse. These studies indicate a significant role for orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at this receptor could be a novel treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Radiotracer Development for Brain Imaging
Compounds structurally similar to N1-(4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide have been synthesized for use as positron emission tomography (PET) radiotracers. These radiotracers are valuable in studying CB1 cannabinoid receptors in the animal brain, contributing to a better understanding of neurological conditions and receptor functions (Katoch-Rouse & Horti, 2003).
Potential for Neurokinin-1 Receptor Antagonism
Research on similar compounds has explored their role as neurokinin-1 receptor antagonists. These antagonists are promising for use in clinical settings, including intravenous and oral administration for conditions related to emesis and depression (Harrison et al., 2001).
Herbicidal Activities
The chemical structure related to N1-(4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide has been incorporated into novel herbicides. These substances, targeting protoporphyrinogen oxidase, exhibit significant herbicidal activities, potentially offering new solutions for agricultural weed control (Luo et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on exploring the properties and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and perhaps even biological studies if the compound is intended for use in a medical or biological context .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-18(29-21(24-13)14-3-9-17(28-2)10-4-14)11-12-23-19(26)20(27)25-16-7-5-15(22)6-8-16/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPPDKGTIDAZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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